methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C7H8N2O3. It belongs to the class of pyrazole derivatives, which are known for their versatile applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate hydrazines with β-keto esters under acidic or basic conditions. One common method includes the cyclization of enaminones with hydrazines, followed by esterification .
Industrial Production Methods
Industrial production methods for this compound often utilize cost-effective and scalable processes. For example, the use of resinous, nontoxic, and thermally stable catalysts like Amberlyst-70 can facilitate the synthesis while offering eco-friendly attributes .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the ester moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism by which methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate include:
- Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
- 1-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid methyl ester .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H10N2O3 |
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Molecular Weight |
182.18 g/mol |
IUPAC Name |
methyl 5-acetyl-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-5(11)7-4-6(8(12)13-3)9-10(7)2/h4H,1-3H3 |
InChI Key |
DBOALJABNCDZBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NN1C)C(=O)OC |
Origin of Product |
United States |
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